2-Methylbenzo[B]thiophene-6-carboxylic acid

Catalog No.
S6885415
CAS No.
18781-41-4
M.F
C10H8O2S
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzo[B]thiophene-6-carboxylic acid

CAS Number

18781-41-4

Product Name

2-Methylbenzo[B]thiophene-6-carboxylic acid

IUPAC Name

2-methyl-1-benzothiophene-6-carboxylic acid

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C10H8O2S/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-5H,1H3,(H,11,12)

InChI Key

ALOZIPUQHCBGNE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(S1)C=C(C=C2)C(=O)O

Canonical SMILES

CC1=CC2=C(S1)C=C(C=C2)C(=O)O

2-Methylbenzo[b]thiophene-6-carboxylic acid is an organic compound characterized by a fused thiophene and aromatic ring structure. Its molecular formula is C10H8O2SC_{10}H_{8}O_{2}S, with a molecular weight of approximately 192.23 g/mol. The compound features a carboxylic acid functional group at the 6-position of the benzo[b]thiophene structure, which contributes to its unique chemical properties and biological activities.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, often using agents like hydrogen peroxide.
  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes, typically employing reducing agents such as lithium aluminum hydride.
  • Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring, allowing for structural diversification.

Common Reagents and Conditions

  • Oxidation agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution reagents: Halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Research indicates that 2-Methylbenzo[b]thiophene-6-carboxylic acid exhibits significant biological activity, particularly in cancer treatment. Its mechanism of action primarily involves targeting the myeloid cell leukemia-1 protein, leading to increased apoptosis in resistant cancer cells. This compound has shown promise in enhancing the efficacy of conventional chemotherapeutics like cisplatin by promoting DNA damage in cancer cells while downregulating anti-apoptotic pathways .

Several synthetic routes have been developed for the preparation of 2-Methylbenzo[b]thiophene-6-carboxylic acid:

  • Cyclization Method: This involves cyclizing appropriate precursors under acidic or basic conditions, often utilizing palladium catalysts for efficiency.
  • Two-Step Process: A common method includes reacting a halobenzaldehyde with an alkyl mercaptan followed by treatment with a haloacetic acid to yield the desired carboxylic acid derivative .

2-Methylbenzo[b]thiophene-6-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: It is investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in resistant cell lines.
  • Material Science: The compound may be employed in developing organic semiconductors or other advanced materials due to its unique electronic properties.

Studies have demonstrated that 2-Methylbenzo[b]thiophene-6-carboxylic acid interacts effectively with cellular pathways involved in apoptosis and DNA repair. Its ability to modulate these pathways makes it a candidate for further research in drug development, especially concerning drug-resistant cancers .

Several compounds share structural similarities with 2-Methylbenzo[b]thiophene-6-carboxylic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
3-Chloro-benzo[b]thiophene-2-carboxylic acidChlorine substituent at the 3-positionDifferent reactivity due to chlorine presence
Benzo[b]thiophene-2-carboxylic acidLacks the methyl group at the 6-positionDifferent biological activity profile
6-Methylbenzo[b]thiopheneLacks the carboxylic acid group at the 2-positionMore hydrophobic; different solubility

Uniqueness

The uniqueness of 2-Methylbenzo[b]thiophene-6-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to effectively induce apoptosis in resistant cancer cells positions it as a valuable compound for future therapeutic applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

192.02450067 g/mol

Monoisotopic Mass

192.02450067 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-15-2024

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